Hydrazinecarboxamide, 2-(1,2,2-trimethylpropylidene)-

Qualitative organic analysis Carbonyl derivatization Ketone identification

Hydrazinecarboxamide, 2-(1,2,2-trimethylpropylidene)-, commonly referred to as pinacolone semicarbazone (CAS 640-64-2), is a crystalline semicarbazone derivative formed by the condensation of pinacolone (3,3-dimethyl-2-butanone) with semicarbazide. It belongs to the broader class of hydrazinecarboxamide compounds, which are widely employed as analytical derivatization reagents for carbonyl compounds and as synthetic intermediates.

Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
Cat. No. B12102228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazinecarboxamide, 2-(1,2,2-trimethylpropylidene)-
Molecular FormulaC7H15N3O
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)N)C(C)(C)C
InChIInChI=1S/C7H15N3O/c1-5(7(2,3)4)9-10-6(8)11/h1-4H3,(H3,8,10,11)/b9-5+
InChIKeyHTSTUIRYBPIGNC-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrazinecarboxamide, 2-(1,2,2-trimethylpropylidene)- (Pinacolone Semicarbazone): Sourcing and Identification Essentials


Hydrazinecarboxamide, 2-(1,2,2-trimethylpropylidene)-, commonly referred to as pinacolone semicarbazone (CAS 640-64-2), is a crystalline semicarbazone derivative formed by the condensation of pinacolone (3,3-dimethyl-2-butanone) with semicarbazide. It belongs to the broader class of hydrazinecarboxamide compounds, which are widely employed as analytical derivatization reagents for carbonyl compounds and as synthetic intermediates [1]. This specific compound is distinguished by its sterically demanding tert-butyl group, which influences its melting behavior, solubility, and coordination chemistry relative to simpler semicarbazones .

Why Pinacolone Semicarbazone Cannot Be Replaced by Generic Semicarbazone Analogs in Analytical Workflows


In qualitative organic analysis, semicarbazones are used to identify unknown ketones via their sharp, characteristic melting points. The melting point of a semicarbazone is highly sensitive to the structure of the parent carbonyl compound; thus, substituting pinacolone semicarbazone with another semicarbazone—even one with a similar molecular weight—would yield a different melting point and lead to misidentification of the ketone. For instance, acetone semicarbazone melts at 188 °C, whereas pinacolone semicarbazone melts at 157 °C, a difference of 31 °C that is analytically significant . Beyond melting behavior, the steric bulk of the tert-butyl group in pinacolone semicarbazone imparts distinct solubility and coordination characteristics that cannot be replicated by less sterically hindered analogs, further precluding generic substitution in applications involving metal complexation or chromatographic separation.

Quantitative Differentiation of Pinacolone Semicarbazone from Closest Semicarbazone Analogs


Melting Point Differentiation vs. Acetone Semicarbazone

Pinacolone semicarbazone exhibits a melting point of 157 °C, which is 31 °C lower than that of acetone semicarbazone (188 °C). This large difference allows unambiguous differentiation of pinacolone from acetone in unknown samples via semicarbazone derivatization .

Qualitative organic analysis Carbonyl derivatization Ketone identification

Steric Bulk Index (Molar Refractivity) vs. Acetone Semicarbazone

The computed molar refractivity of pinacolone semicarbazone is 44.02 cm³/mol, compared to 28.52 cm³/mol for acetone semicarbazone, reflecting the substantially larger steric footprint imparted by the tert-butyl group. This parameter correlates with reduced conformational flexibility and altered ligand behavior in metal complexes [1][2].

Structure-activity relationships Coordination chemistry Steric parameterization

LogP (Lipophilicity) Difference vs. Acetone Semicarbazone

Pinacolone semicarbazone has a computed XLogP3 value of 1.1, compared to −0.2 for acetone semicarbazone, indicating substantially higher lipophilicity. This 1.3 log unit difference corresponds to an approximately 20-fold higher octanol-water partition coefficient, affecting chromatographic retention time and bioavailability-relevant properties [1][2].

Partition coefficient Lipophilicity Chromatographic retention

Molecular Weight as a Purity and Identity Cross-Check

Pinacolone semicarbazone has a molecular weight of 157.21 g/mol, compared to 115.13 g/mol for acetone semicarbazone. This 42.08 g/mol mass difference (36.6% higher) provides a definitive MS-based identity confirmation, easily resolving the two compounds in LC-MS or GC-MS workflows [1][2].

Quality control Identity confirmation Mass spectrometry

Recommended Procurement and Application Scenarios for Hydrazinecarboxamide, 2-(1,2,2-trimethylpropylidene)-


Qualitative Identification of Pinacolone in Reaction Monitoring

In synthetic organic laboratories, pinacolone semicarbazone serves as a definitive derivative for confirming the formation of pinacolone via the pinacol rearrangement. Its sharp melting point of 157 °C provides a rapid, low-cost identity check that distinguishes pinacolone from other possible rearrangement products (e.g., acetone, which would give a semicarbazone melting at 188 °C) . Procurement of high-purity reference material (≥98%) is essential for reliable melting point calibration.

Chromatographic Method Development for Sterically Hindered Semicarbazones

The computed logP of 1.1 for pinacolone semicarbazone, significantly higher than that of acetone semicarbazone (logP −0.2), makes it a valuable test analyte for developing reversed-phase HPLC methods targeting moderately lipophilic semicarbazones. Its distinct retention behavior, driven by the tert-butyl group, helps validate column selectivity for sterically differentiated solutes [1].

Coordination Chemistry Studies with Bulky Ligands

With a computed molar refractivity of 44.02 cm³/mol, pinacolone semicarbazone provides a sterically demanding ligand framework for transition metal complexation studies. Researchers investigating the effect of ligand bulk on coordination geometry, catalytic activity, or stability should select this compound over less hindered semicarbazones (e.g., acetone semicarbazone, 28.52 cm³/mol) to ensure meaningful steric perturbation [2].

MS-Based Identity Confirmation in Compound Management

The molecular weight of 157.21 g/mol, differing by 42.08 g/mol from the commonly confused acetone semicarbazone (115.13 g/mol), allows definitive identity confirmation via LC-MS or direct infusion MS. Compound management facilities should procure this compound with certified purity to serve as a retention time and mass reference standard in automated inventory systems .

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